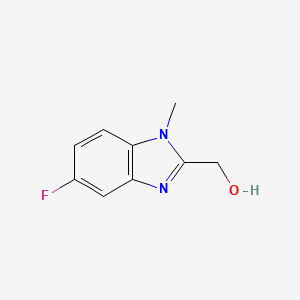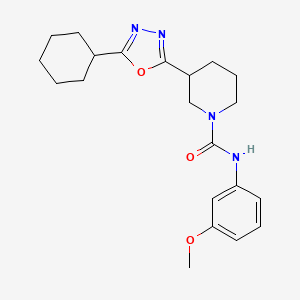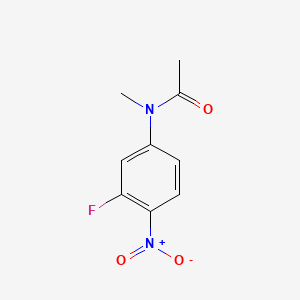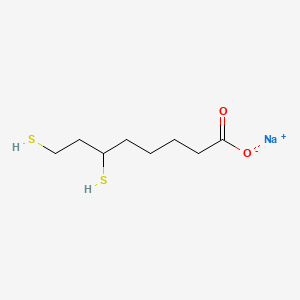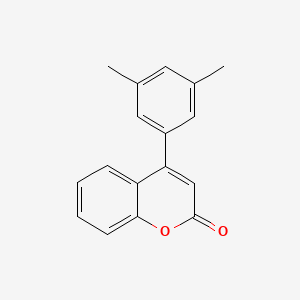
Acridine, 9-(1H-imidazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(1H-IMIDAZOL-1-YL)ACRIDINE is a heterocyclic compound that combines the structural motifs of acridine and imidazole. Acridine is known for its applications in various fields, including pharmacology and material sciences, while imidazole is recognized for its broad range of chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1H-IMIDAZOL-1-YL)ACRIDINE typically involves the cyclization of appropriate precursors. One common method is the reaction of acridine derivatives with imidazole under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 9-(1H-IMIDAZOL-1-YL)ACRIDINE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: 9-(1H-IMIDAZOL-1-YL)ACRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles in the presence of a base
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
科学研究应用
9-(1H-IMIDAZOL-1-YL)ACRIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with DNA.
Medicine: Explored for its anticancer properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of materials with specific electronic and photophysical properties .
作用机制
The mechanism of action of 9-(1H-IMIDAZOL-1-YL)ACRIDINE involves its interaction with biological macromolecules. For instance, it can intercalate into DNA, disrupting the normal function of enzymes involved in DNA replication and transcription. This property is particularly useful in the development of anticancer agents .
相似化合物的比较
Acridine: Known for its use in anticancer and antimalarial drugs.
Imidazole: Widely used in pharmaceuticals for its antifungal and antibacterial properties.
属性
CAS 编号 |
96424-40-7 |
|---|---|
分子式 |
C16H11N3 |
分子量 |
245.28 g/mol |
IUPAC 名称 |
9-imidazol-1-ylacridine |
InChI |
InChI=1S/C16H11N3/c1-3-7-14-12(5-1)16(19-10-9-17-11-19)13-6-2-4-8-15(13)18-14/h1-11H |
InChI 键 |
WMLCJNVGEDCRLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


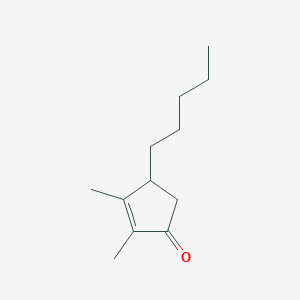
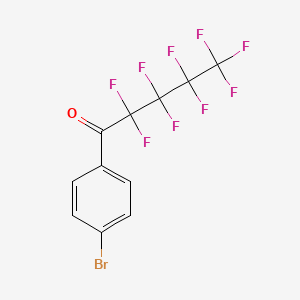

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14126454.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate](/img/structure/B14126462.png)
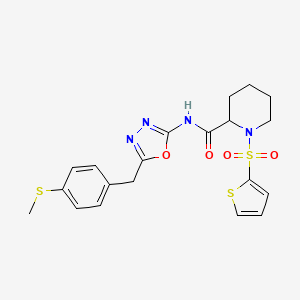
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126473.png)
![(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126479.png)
